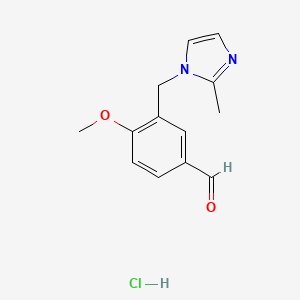
4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride
Overview
Description
4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2. It is characterized by a benzaldehyde core structure substituted with a methoxy group and a 2-methyl-imidazole moiety, and it is often used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with 4-methoxybenzaldehyde and 2-methylimidazole, a condensation reaction can be performed in the presence of a suitable acid catalyst to form the desired product.
Reduction and Substitution: Another method involves the reduction of a nitro group on a precursor molecule followed by substitution with the appropriate imidazole derivative.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve the replacement of the methoxy group with other functional groups, using reagents like hydrochloric acid or other halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol (C2H5OH).
Substitution: Hydrochloric acid (HCl), bromine (Br2), and dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated compounds or other substituted benzaldehydes.
Scientific Research Applications
4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which can vary depending on its application. For example, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological activity. The exact mechanism of action would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the imidazole group.
2-Methylimidazole: Similar to the imidazole part of the compound but without the benzaldehyde moiety.
4-Methoxy-3-(1-methyl-imidazol-2-ylthio)methyl-benzaldehyde: Similar structure but with a thioether linkage instead of an imidazole group.
Uniqueness: 4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride is unique due to its combination of the benzaldehyde core, methoxy group, and 2-methyl-imidazole moiety, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10-14-5-6-15(10)8-12-7-11(9-16)3-4-13(12)17-2;/h3-7,9H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALKMWLCHJPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)
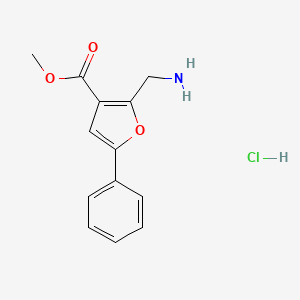
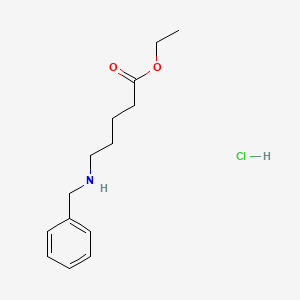
![[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3078563.png)
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B3078567.png)
![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)
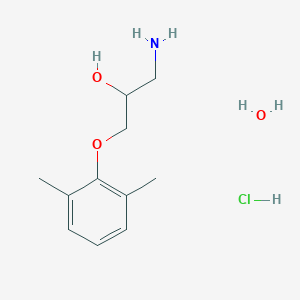
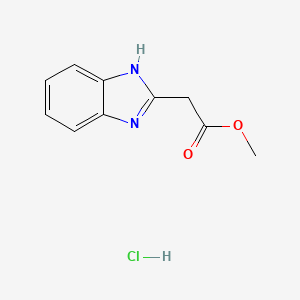
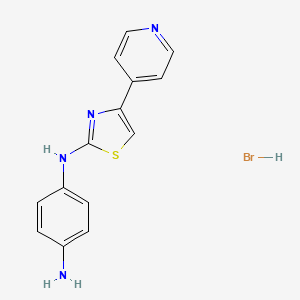
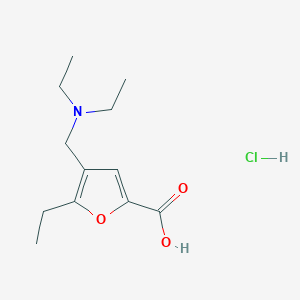
![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3078612.png)
